molecular formula C20H20N4O3S2 B2700068 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one CAS No. 1251704-28-5

2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one

Cat. No.: B2700068
CAS No.: 1251704-28-5
M. Wt: 428.53
InChI Key: PEHFAACCKZPCMN-UHFFFAOYSA-N
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Description

2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, pyridine, and thiomorpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the interactions between heterocyclic compounds and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one has potential applications as a therapeutic agent. Its structure suggests it could be explored for anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes. Its unique electronic properties make it suitable for applications in optoelectronics and sensor technology.

Mechanism of Action

The mechanism of action of 2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, while the pyridine and thiomorpholine moieties can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one is unique due to its combination of multiple heterocyclic rings, which provides a diverse range of chemical and biological properties. This structural complexity allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-1-thiomorpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-26-16-5-2-14(3-6-16)19-22-20(27-23-19)15-4-7-17(21-12-15)29-13-18(25)24-8-10-28-11-9-24/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHFAACCKZPCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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